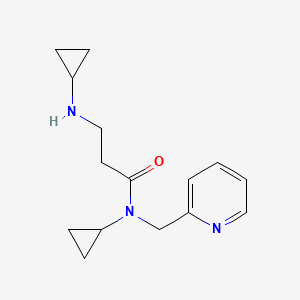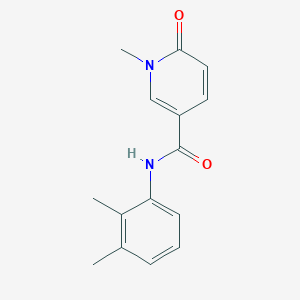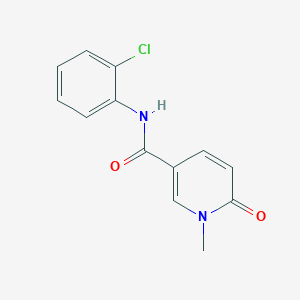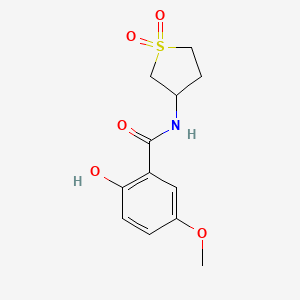
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of beneficial effects.
Mecanismo De Acción
As mentioned earlier, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA in the brain, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide can reduce neuronal excitability and promote relaxation and calmness.
Biochemical and Physiological Effects
The effects of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide on the brain and body are complex and multifaceted. In addition to its effects on GABA levels, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to modulate the activity of several other neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects can have a range of physiological and biochemical consequences, such as altering synaptic plasticity, regulating mood and emotion, and modulating reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide as a research tool is its high potency and specificity for GABA aminotransferase. This allows researchers to selectively manipulate GABA levels in the brain and study the effects on various physiological and behavioral processes. However, one limitation of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over extended periods of time.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide. One area of interest is its potential as a treatment for drug addiction, particularly for stimulant drugs such as cocaine and methamphetamine. N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to reduce drug-seeking behavior in preclinical models of addiction, suggesting that it may be a promising therapeutic option. Another potential direction is the use of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide as a tool for studying the role of GABA in various neurological disorders, such as epilepsy and anxiety. Finally, there is also interest in developing more potent and longer-lasting versions of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide involves several steps, starting with the reaction of cyclopropanecarboxylic acid with pyridine-2-methanol to form the corresponding ester. This ester is then reacted with cyclopropylamine to form the amide, which is further cyclized to form the final product.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been studied extensively in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In these studies, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to have potent anticonvulsant, anxiolytic, and anti-addictive effects, suggesting that it may be a promising treatment for these conditions.
Propiedades
IUPAC Name |
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(8-10-17-12-4-5-12)18(14-6-7-14)11-13-3-1-2-9-16-13/h1-3,9,12,14,17H,4-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEKJPZIWDIWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC(=O)N(CC2=CC=CC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)


![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)


![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
